molecular formula C19H14N2O3S B4819286 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No. B4819286
M. Wt: 350.4 g/mol
InChI Key: RVOUPJHPZPAHJV-UHFFFAOYSA-N
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Description

“N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Scientific Research Applications

Comprehensive Analysis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide Applications

The compound N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a thiazole derivative. Thiazoles are a class of heterocyclic compounds that have shown a wide range of biological activities and have applications in various fields of scientific research. Below is a detailed analysis of the unique applications of this compound, focusing on six distinct fields.

Antioxidant Activity

Thiazoles: have been identified to possess significant antioxidant properties . They act by scavenging free radicals and protecting cells from oxidative stress . This compound, with its thiazole core, could be explored for its efficacy in preventing oxidative damage in biological systems, which is a key factor in aging and many diseases.

Antimicrobial and Antifungal Applications

Due to the presence of the thiazole moiety, such compounds have been used as antimicrobial and antifungal agents . The compound could be synthesized and tested against various bacterial and fungal strains to assess its potential as a new class of antibiotics or antifungals.

Antiretroviral Drug Development

Thiazole derivatives have shown promise as antiretroviral drugs . They can inhibit the replication of viruses, including HIV . Research into the specific interactions of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide with viral enzymes could lead to the development of new treatments for viral infections.

Anti-Inflammatory and Analgesic Effects

Compounds with a thiazole ring have been associated with anti-inflammatory and analgesic activities . This suggests that the compound could be beneficial in the treatment of chronic inflammatory diseases and for pain relief.

Antitumor and Cytotoxic Activity

Thiazole derivatives are known for their antitumor and cytotoxic activities . They can interfere with cell division and induce apoptosis in cancer cells . The compound’s potential in cancer therapy could be a significant area of research, particularly in drug-resistant cancers.

Neuroprotective Properties

The neuroprotective properties of thiazole compounds make them candidates for treating neurodegenerative disorders . Investigating the effects of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide on neuronal cells could provide insights into its potential as a therapeutic agent for conditions like Alzheimer’s and Parkinson’s disease.

Future Directions

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and structure–activity relationship of bioactive molecules, including the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Mechanism of Action

Target of Action

The primary target of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve impulses.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning . By increasing the concentration of acetylcholine, this compound enhances the transmission of nerve impulses in this pathway, potentially affecting these processes.

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-23-14-8-6-12(7-9-14)15-11-25-19(20-15)21-18(22)17-10-13-4-2-3-5-16(13)24-17/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOUPJHPZPAHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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